2-(alpha-D-Mannopyranosyl)-L-tryptophan

Übersicht

Beschreibung

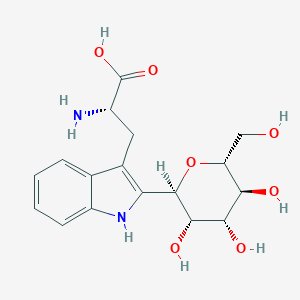

Alpha-C-Mannosyltryptophan is a naturally occurring C-glycosylamino acid. It is a post-translational modification of tryptophan found in some biologically important glycoproteins. This compound is significant due to its unique structure, where a mannose sugar is linked to the indole ring of tryptophan via a carbon-carbon bond .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of alpha-C-Mannosyltryptophan can be achieved from commercially available alpha-methyl-D-mannoside in ten steps. Key steps include the C-glycosidation of a mannose derivative with a stannylacetylene, Castro indole synthesis, and Sc(ClO4)3-promoted coupling with L-serine-derived aziridine carboxylate . Another method involves palladium-catalyzed C-H glycosylation, which generates the C2-alpha-mannopyranose-tryptophan unit in a highly efficient and stereoselective fashion .

Industrial Production Methods

While specific industrial production methods for alpha-C-Mannosyltryptophan are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-C-Mannosyltryptophan undergoes various chemical reactions, including glycosidation, indole synthesis, and coupling reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of alpha-C-Mannosyltryptophan include stannylacetylene, Sc(ClO4)3, and palladium catalysts. Reaction conditions often involve specific temperatures and solvents to ensure high yield and stereoselectivity .

Major Products Formed

The major product formed from these reactions is alpha-C-Mannosyltryptophan itself, along with its glucose and galactose analogues .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

C-Glycosylation Studies

2-(alpha-D-Mannopyranosyl)-L-tryptophan is primarily utilized in the study of C-glycosylation, a significant post-translational modification that influences protein function and stability. Researchers investigate the chemical mechanisms underlying glycosylation processes, which are crucial for the synthesis of glycosylated amino acids and other derivatives.

Synthetic Strategies Development

The compound serves as a model for developing synthetic strategies for creating complex glycosylated structures. Through various reaction pathways, including glycosidation and coupling reactions, scientists can explore new methodologies for synthesizing biologically relevant compounds.

Biological Research Applications

Post-Translational Modifications

In biological research, this compound acts as a model compound for studying post-translational modifications in proteins. Understanding these modifications is essential for elucidating their roles in cellular signaling and function.

Biological Activity Exploration

The compound has shown potential therapeutic applications due to its enhanced biological activity attributed to the mannose sugar's presence. It is being investigated for its interactions with various biological targets, which may lead to novel therapeutic agents for treating glycoprotein-related diseases .

Medical Applications

Diagnostic Tool for Renal Function

One of the most promising applications of this compound is its use as a diagnostic tool for assessing renal function. Studies indicate that it may serve as a biomarker for renal health, providing insights into kidney function through its metabolic pathways .

Therapeutic Development

Research is ongoing to explore the compound's potential in developing treatments for conditions linked to glycoprotein dysfunctions. Its unique structure may confer advantages in drug design, particularly in enhancing solubility and bioavailability compared to non-glycosylated counterparts .

Industrial Applications

Synthesis of Glycopeptide Hormones

In industrial settings, this compound is utilized in synthesizing glycopeptide hormones and other biologically active compounds. Its role in enhancing the solubility and stability of these products makes it valuable in pharmaceutical formulations.

Wirkmechanismus

Alpha-C-Mannosyltryptophan exerts its effects through its unique structure, where the mannose sugar is linked to the indole ring of tryptophan. This modification affects the protein’s function and stability. The molecular targets and pathways involved include various glycoproteins and their associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Alpha-C-Mannosyltryptophan is unique due to its specific C-glycosylation of tryptophan. Similar compounds include its glucose and galactose analogues, which have similar structures but different sugar moieties . These analogues are used to study the effects of different sugars on protein function and stability.

Biologische Aktivität

2-(α-D-Mannopyranosyl)-L-tryptophan (also known as C-mannosyltryptophan) is a glycosylated amino acid that has garnered attention for its potential biological activities and therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and clinical implications.

Chemical Structure and Properties

2-(α-D-Mannopyranosyl)-L-tryptophan consists of a tryptophan molecule linked to an α-D-mannopyranosyl group. This unique structure influences its solubility, stability, and interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 276.28 g/mol.

The biological activity of 2-(α-D-Mannopyranosyl)-L-tryptophan is primarily attributed to its role in modulating protein function through glycosylation. Glycosylation can alter the stability, localization, and activity of proteins, impacting various signaling pathways. Key mechanisms include:

- Interaction with Glycoproteins : The mannose moiety can enhance interactions with lectins and other carbohydrate-binding proteins, influencing cellular signaling.

- Impact on Tryptophan Metabolism : It may affect the metabolism of tryptophan, which is crucial for the synthesis of serotonin and kynurenine, both important for neurological functions and immune responses.

1. Renal Function Biomarker

Research indicates that serum levels of 2-(α-D-Mannopyranosyl)-L-tryptophan are associated with renal function. A study identified it as a potential biomarker for early detection of chronic kidney disease (CKD). Elevated levels were observed in patients with declining glomerular filtration rates (GFR) .

2. Diabetic Kidney Disease (DKD)

In patients with type 2 diabetes, this compound was found to correlate significantly with the progression of DKD. A follow-up study demonstrated that combining urinary albumin-to-creatinine ratio (UACR) with 2-(α-D-Mannopyranosyl)-L-tryptophan improved predictive accuracy for DKD stages .

3. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may modulate immune responses by affecting the kynurenine pathway, which is involved in inflammation and immune regulation .

Research Findings and Case Studies

Clinical Implications

The potential applications of 2-(α-D-Mannopyranosyl)-L-tryptophan extend beyond biomarkers:

- Therapeutic Development : Its ability to modify protein interactions suggests potential as a therapeutic agent in conditions related to glycoprotein dysfunctions.

- Metabolic Disorders : Given its role in tryptophan metabolism, it may be explored for interventions in metabolic disorders, particularly those involving inflammation or renal complications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSBHKDEPPWIX-RAYCSJGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180509-18-6 | |

| Record name | Tryptophan 2-C-mannoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.